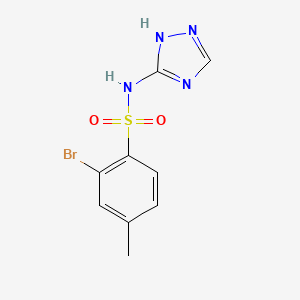
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to exhibit promising biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes and proteins. For example, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to inhibit the growth of Candida albicans by inhibiting the activity of the enzyme lanosterol 14α-demethylase. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the activity of carbonic anhydrase IX by binding to its active site.
Biochemical and Physiological Effects:
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide in lab experiments is its high potency and selectivity. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to exhibit potent biological activities at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide. One area of interest is the development of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the investigation of the structure-activity relationship of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and its analogs to identify more potent and selective compounds. Furthermore, the potential of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide as a diagnostic tool for cancer and Alzheimer's disease should be explored.
Métodos De Síntesis
The synthesis of 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as triethylamine. The reaction yields 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide as a white solid with a melting point of 240-243 °C.
Aplicaciones Científicas De Investigación
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antibacterial, and anticancer activities. 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, 2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O2S/c1-6-2-3-8(7(10)4-6)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWYOGIOFUGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


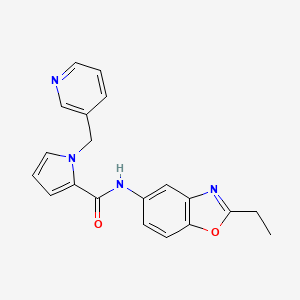
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
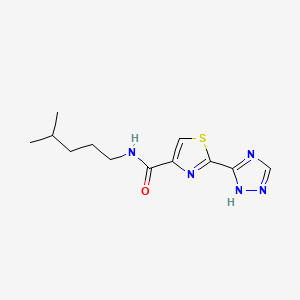
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
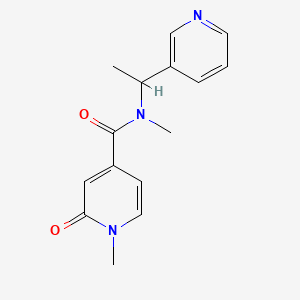
![[4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7572924.png)
![2-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methylcarbamoylamino]propanediamide](/img/structure/B7572931.png)
![N-[(2-methoxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)methanamine](/img/structure/B7572934.png)
![3-(6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl)-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7572941.png)
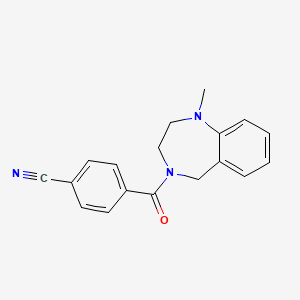
![(2R)-N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7572948.png)
![3-(1,3-Dioxolan-2-yl)-1-[(3-fluorophenyl)methyl]piperidine](/img/structure/B7572954.png)
![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)